molecular formula C58H38 B14228398 9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene] CAS No. 828268-34-4

9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]

Cat. No.: B14228398
CAS No.: 828268-34-4
M. Wt: 734.9 g/mol
InChI Key: DBRGGDDFPJNENY-UHFFFAOYSA-N
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Description

9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] is a complex organic compound known for its unique structural properties It consists of anthracene units linked through a phenylene bridge, with biphenyl groups attached to the anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acid derivatives of biphenyl are coupled with halogenated anthracene derivatives in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the anthracene or biphenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroanthracene derivatives.

    Substitution: Halogenated anthracene or biphenyl derivatives.

Scientific Research Applications

9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] in optoelectronic applications involves the absorption and emission of light. The compound’s unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in the device, facilitating the recombination of charge carriers and the emission of light.

Comparison with Similar Compounds

Similar Compounds

  • 9,9’-(1,4-Phenylene)bis(9H-carbazole)
  • 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
  • 2,2’-(((((anthracene-9,10-diylbis(4,1-phenylene))bis(methylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)

Uniqueness

9,9’-(1,4-Phenylene)bis[10-([1,1’-biphenyl]-2-yl)anthracene] stands out due to its unique combination of anthracene and biphenyl units, which provide enhanced photophysical properties compared to similar compounds. Its structure allows for efficient charge transport and light emission, making it particularly suitable for optoelectronic applications.

Properties

CAS No.

828268-34-4

Molecular Formula

C58H38

Molecular Weight

734.9 g/mol

IUPAC Name

9-(2-phenylphenyl)-10-[4-[10-(2-phenylphenyl)anthracen-9-yl]phenyl]anthracene

InChI

InChI=1S/C58H38/c1-3-19-39(20-4-1)43-23-7-9-25-45(43)57-51-31-15-11-27-47(51)55(48-28-12-16-32-52(48)57)41-35-37-42(38-36-41)56-49-29-13-17-33-53(49)58(54-34-18-14-30-50(54)56)46-26-10-8-24-44(46)40-21-5-2-6-22-40/h1-38H

InChI Key

DBRGGDDFPJNENY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=CC=CC=C1

Origin of Product

United States

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